molecular formula C7H6N2O2S B1586257 3-Cyanobenzenesulfonamide CAS No. 3118-68-1

3-Cyanobenzenesulfonamide

Cat. No.: B1586257
CAS No.: 3118-68-1
M. Wt: 182.2 g/mol
InChI Key: LTOFQPCBIZPXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Scientific Research Applications

3-Cyanobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

3-Cyanobenzenesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

3-Cyanobenzenesulfonamide primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in the production of essential cellular components .

Biochemical Pathways

The inhibition of dihydropteroate synthase by this compound affects the folic acid synthesis pathway . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . Therefore, the inhibition of folic acid synthesis can lead to impaired DNA and RNA synthesis, affecting cell growth and division .

Pharmacokinetics

Similar sulfonamide compounds are generally well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular effect of this compound is the inhibition of dihydropteroate synthase, leading to a decrease in folic acid synthesis . On a cellular level, this can result in impaired DNA and RNA synthesis, affecting cell growth and division . This can lead to the death of rapidly dividing cells, such as bacteria, making this compound potentially useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound, potentially impacting its efficacy .

Biochemical Analysis

Biochemical Properties

3-Cyanobenzenesulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity, which can affect various physiological processes, including respiration and acid-base balance . Additionally, this compound may interact with other sulfonamide-binding proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, affecting metabolic activities and cellular homeostasis . Furthermore, this compound may impact the expression of genes involved in metabolic pathways, potentially leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the cyano group of this compound may contribute to its binding affinity and specificity. The inhibition of carbonic anhydrase by this compound can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged effects on cellular function and metabolism. In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and cellular processes . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biological responses. Toxicity studies in animal models have indicated that high doses of this compound can lead to adverse effects, such as liver and kidney damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme by this compound can affect the metabolic flux of bicarbonate and carbon dioxide, leading to changes in cellular respiration and acid-base balance . Additionally, the compound may influence other metabolic pathways by altering the expression of genes involved in metabolism. The effects of this compound on metabolic pathways can vary depending on the concentration and duration of exposure.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes . Transporters and binding proteins may also facilitate the movement of this compound within cells, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific proteins and enzymes. The compound may be localized to the cytoplasm, where it can interact with carbonic anhydrase and other sulfonamide-binding proteins . Additionally, this compound may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of this compound can affect its activity and function, influencing cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the diazotization of the corresponding amine, followed by cyanation. The process typically involves the following steps:

    Diazotization: The amine is treated with nitrous acid to form a diazonium salt.

    Cyanation: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of benzenesulfonamide derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Benzenesulfonamide derivatives with amine groups.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • 3-Bromobenzenesulfonamide

Comparison: 3-Cyanobenzenesulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from other benzenesulfonamide derivatives. For example, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with methoxy or nitro groups.

Properties

IUPAC Name

3-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFQPCBIZPXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384586
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3118-68-1
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ammonia in dioxane (0.5 M in dioxane; 50 mL; 25 mmol) was added a solution of 3-cyanobenzene-1-sulfonyl chloride (ABCR; 605 mg; 3 mmol) in dioxane (10 mL) and the mixture was allowed to stir at RT for 30 min. The solvent was removed in vacuo to give the title compound as a white solid (450 mg; 82%). 1H NMR: (DMSO-d6, 400 MHz) δ 8.25 (1H, t, J=1.7 Hz), 8.18-8.12 (2H, m), 7.85 (1H, t, J=7.9 Hz), 7.63 (2H, br s). LC/MS (Method C): 181 (M+H)+. HPLC (Method E) Rt 2.42 min (Purity: 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

NH4OH (22 mL, excess) can be added to a solution of 3-cyanobenzene-1-sulfonyl chloride (1.0 g, 4.97 mmol) in acetonitrile (22 mL) and the reaction stirred overnight at r.t. The reaction can be concentrated and the solid obtained washed with water to give 500 mg of product. The water phase can be extracted with AcOEt, dried with MgSO4 anh, filtered and evaporated to give 400 mg of product that can be combined with the solid obtained before (0.90 g, 99%).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Cyanobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzenesulfonamide
Customer
Q & A

Q1: Are there any synergistic effects observed when combining N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide with other anti-cancer agents?

A: While the provided research doesn't directly address synergistic effects for N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, a closely related compound, N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide, has been explored for its potential synergistic effects in cancer treatment. [] This research proposes a pharmaceutical composition combining the sulfonamide compound with substances known to have Epidermal Growth Factor (EGF) inhibitory activity, such as gefitinib, erlotinib, or cetuximab. [] This suggests that combining sulfonamide compounds with EGF inhibitors could potentially enhance anti-cancer effects, but further research is needed to confirm this hypothesis and explore the underlying mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.